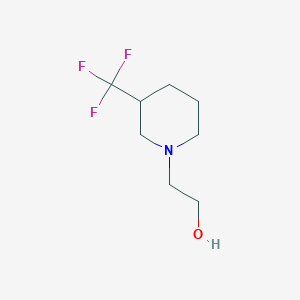
1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a hydroxyethyl group and a trifluoromethyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine can be achieved through several methods. . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify other functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction may result in the removal of the trifluoromethyl group or the formation of a different piperidine derivative.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to certain enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
Methyldiethanolamine: Contains a hydroxyethyl group but differs in the overall structure and functional groups.
Icaridin: Another piperidine derivative with different substituents and applications.
Uniqueness
1-(2-Hydroxyethyl)-3-trifluoromethylpiperidine is unique due to the presence of both a hydroxyethyl group and a trifluoromethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14F3NO |
|---|---|
Peso molecular |
197.20 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)piperidin-1-yl]ethanol |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7-2-1-3-12(6-7)4-5-13/h7,13H,1-6H2 |
Clave InChI |
FFOIUAXLLWVOGV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



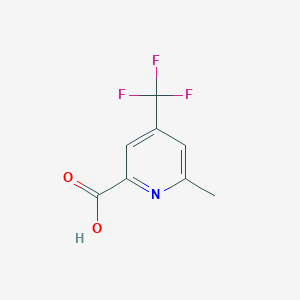
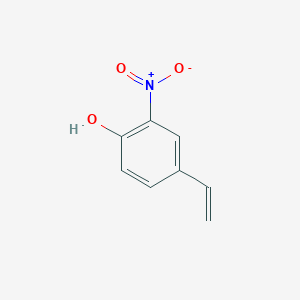
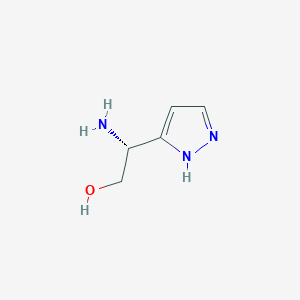



![Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate](/img/structure/B13593438.png)
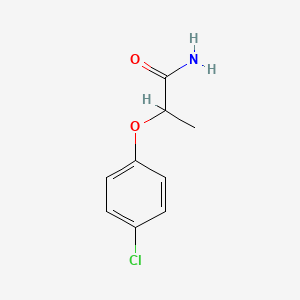


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)


